

Application Note: Quantification of Fosamprenavir in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Fosamprenavir

Cat. No.: B15605565

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **fosamprenavir** in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (**Fosamprenavir-D4**) for accurate and precise measurement. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 5 minutes. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of **fosamprenavir**.

Introduction

Fosamprenavir is a prodrug of amprenavir, an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] After oral administration, **fosamprenavir** is rapidly hydrolyzed to amprenavir, which is the active moiety that inhibits the HIV protease enzyme.[2] Monitoring the plasma concentrations of **fosamprenavir** is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed protocol for the quantification of **fosamprenavir** in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents

- **Fosamprenavir** (Purity $\geq 99.8\%$) and **Fosamprenavir-D4** (Internal Standard, IS, Purity $\geq 99.8\%$) were sourced from commercial suppliers.[\[1\]](#)
- HPLC-grade methanol (MeOH) and acetonitrile (ACN) were purchased from a reputable chemical supplier.[\[1\]](#)
- Analytical grade formic acid and ethyl acetate were also obtained from a commercial source.[\[1\]](#)
- Human plasma was procured from an accredited biobank.
- Milli-Q or equivalent purified water was used throughout the experiments.[\[1\]](#)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a binary pump, degasser, column oven, and autosampler was used.[\[1\]](#) The HPLC system was coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[\[1\]](#)

Chromatographic and Mass Spectrometric Conditions

The analytical parameters were optimized for the sensitive and selective detection of **fosamprenavir** and its internal standard.

Table 1: Liquid Chromatography Parameters[\[1\]](#)[\[3\]](#)

Parameter	Condition
Column	Zorbax C18 (50 x 4.6 mm, 3.5 μ m)
Mobile Phase	60:10:30 (v/v/v) Methanol: 0.1% Formic Acid in Water: Acetonitrile
Flow Rate	0.70 mL/min
Column Temperature	35°C
Injection Volume	10 μ L
Run Time	5 minutes

Table 2: Mass Spectrometry Parameters[1][3]

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	4500 V
Source Temperature	500°C
Curtain Gas (N2)	20 psi
Nebulizer Gas (Gas 1, N2)	50 psi
Heater Gas (Gas 2, N2)	45 psi
MRM Transitions	See Table 3

Table 3: MRM Transitions and Compound Parameters[1][3]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Fosamprenavir	586.19	57.0	200
Fosamprenavir-D4 (IS)	590.2	61.0	200

Protocols

Preparation of Standard and Quality Control (QC) Solutions

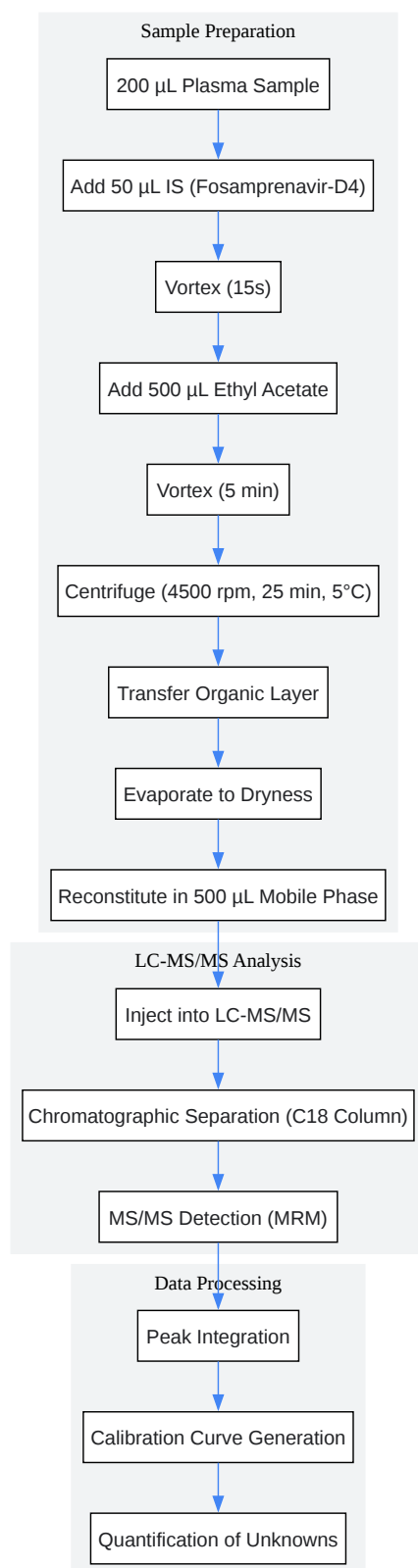
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **fosamprenavir** and **Fosamprenavir-D4** in 90% methanol.[\[1\]](#)
- Working Solutions: Prepare serial dilutions of the **fosamprenavir** stock solution with methanol to create working solutions for calibration curve (CC) and quality control (QC) samples.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 4.0, 16.0, 80.0, 200.0, 400.0, 800.0, 1200.0, and 1600.0 ng/mL) and QC samples (e.g., Low QC, Mid QC, and High QC).[\[1\]](#)

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 200 μ L of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 50 μ L of the **Fosamprenavir-D4** internal standard working solution (1 μ g/mL).[\[1\]](#)
- Vortex briefly for 15 seconds.[\[1\]](#)
- Add 500 μ L of ethyl acetate.[\[1\]](#)
- Vortex for 5 minutes to ensure thorough mixing and extraction.[\[1\]](#)
- Centrifuge at 4500 rpm for 25 minutes at 5°C.[\[1\]](#)
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[\[1\]](#)
- Reconstitute the dried residue in 500 μ L of the mobile phase.[\[1\]](#)

- Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram



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Caption: Workflow for **Fosamprenavir** Quantification in Plasma.

Results and Discussion

Method Validation

The developed method was validated according to regulatory guidelines. The validation parameters are summarized below.

Linearity: The calibration curve for **fosamprenavir** was linear over the concentration range of 4.0 to 1600.0 ng/mL in human plasma.^{[1][3]} The correlation coefficient (r^2) was consistently greater than 0.99.^{[1][3]}

Accuracy and Precision: The intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results are presented in Table 4.

Table 4: Summary of Accuracy and Precision Data^{[1][2]}

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%RE)	Inter-day Precision (%RSD)	Inter-day Accuracy (%RE)
LLOQ	4.0	≤ 6.30	± 15	≤ 8.5	± 15
LQC	~12	≤ 3.01	-4.55 to 2.63	≤ 8.5	-4.55 to 2.63
MQC	~800	≤ 3.01	-4.55 to 2.63	≤ 8.5	-4.55 to 2.63
HQC	~1200	≤ 3.01	-4.55 to 2.63	≤ 8.5	-4.55 to 2.63

%RSD: Relative Standard Deviation; %RE: Relative Error

Recovery: The extraction recovery of **fosamprenavir** from human plasma was determined at three QC levels. The mean extraction recovery was found to be consistent and reproducible.

Table 5: Extraction Recovery of **Fosamprenavir**^{[1][2]}

QC Level	Mean Extraction Recovery (%)
LQC	89.65 - 97.35
MQC	95.61 - 98.61
HQC	92.45 - 102.65

Stability: **Fosamprenavir** was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.[1][2]

Table 6: Stability of **Fosamprenavir** in Plasma[1][2]

Stability Condition	Duration	Stability (% Deviation)
Bench-top	up to 20 hours	< 11.4
Freeze-thaw Cycles	3-6 cycles	< 12.1
Autosampler	up to 48 hours	< 10.3
Long-term (-70°C)	up to 60 days	< 8.7

Conclusion

This application note describes a validated LC-MS/MS method for the reliable quantification of **fosamprenavir** in human plasma. The method offers good sensitivity, linearity, accuracy, and precision, making it a valuable tool for pharmacokinetic and therapeutic drug monitoring studies of **fosamprenavir**. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis.

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